5-Ethynyl-2,2'-bithiophene

Übersicht

Beschreibung

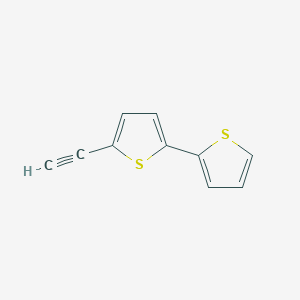

5-Ethynyl-2,2’-bithiophene: is an organic compound that belongs to the family of bithiophenes. Bithiophenes are a class of compounds consisting of two thiophene rings connected by a single bond. The ethynyl group attached to the 5-position of the bithiophene structure imparts unique electronic properties, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2,2’-bithiophene typically involves the coupling of 5-iodo-2,2’-bithiophene with trimethylsilylacetylene, followed by deprotection to yield the ethynyl derivative . Another method involves the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper(I) iodide and palladium(II) chloride (PPh3)2 .

Industrial Production Methods: Industrial production methods for 5-Ethynyl-2,2’-bithiophene are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, involving similar catalytic processes and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethynyl-2,2’-bithiophene undergoes various chemical reactions, including:

Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.

Cycloaddition Reactions: The ethynyl group can undergo cycloaddition reactions to form cyclic structures.

Substitution Reactions: The thiophene rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Coupling Reactions: Copper(I) iodide and palladium(II) chloride (PPh3)2 are commonly used catalysts.

Cycloaddition Reactions: These reactions often require high pressure and specific solvents.

Substitution Reactions: Electrophiles such as halogens or alkyl groups can be used under appropriate conditions.

Major Products:

Coupling Reactions: Larger conjugated systems with extended π-electron delocalization.

Cycloaddition Reactions: Cyclic structures with enhanced stability.

Substitution Reactions: Substituted bithiophene derivatives with varied functional groups.

Wissenschaftliche Forschungsanwendungen

Biology: Research on the biological applications of 5-Ethynyl-2,2’-bithiophene is limited. its derivatives may have potential in the development of biologically active molecules.

Medicine: There is limited information on the direct medical applications of 5-Ethynyl-2,2’-bithiophene. its derivatives could be explored for pharmaceutical applications.

Industry: In the industrial sector, 5-Ethynyl-2,2’-bithiophene is used in the development of advanced materials for electronic devices, including solar cells and sensors .

Wirkmechanismus

The mechanism of action of 5-Ethynyl-2,2’-bithiophene is primarily related to its electronic properties. The ethynyl group and the conjugated bithiophene structure allow for efficient electron delocalization, making it a valuable component in electronic materials. The molecular targets and pathways involved in its action are related to its ability to participate in π-π interactions and electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

5-Iodo-2,2’-bithiophene: A precursor in the synthesis of 5-Ethynyl-2,2’-bithiophene.

1,2-Bis(2,2’-bithiophen-5-yl)ethyne: A compound with similar electronic properties but different structural features.

1,4-Bis(2,2’-bithiophen-5-yl)-1,3-butadiyne: Another derivative with extended conjugation.

Uniqueness: 5-Ethynyl-2,2’-bithiophene is unique due to the presence of the ethynyl group, which enhances its electronic properties and makes it suitable for applications in organic electronics and advanced materials .

Biologische Aktivität

5-Ethynyl-2,2'-bithiophene is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on cell proliferation, and relevance in cancer research.

Chemical Structure and Properties

This compound is characterized by its ethynyl group attached to a bithiophene backbone. This structure imparts distinct electronic properties that can influence its biological interactions. The compound can be synthesized through various methods, including catalytic transformations of precursor compounds derived from commercially available bithiophenes .

This compound exhibits several mechanisms that contribute to its biological activity:

- DNA Interaction : The compound can act as a DNA intercalator, potentially disrupting DNA replication and transcription processes. This property is crucial for its application in cancer therapeutics.

- Cell Cycle Modulation : It has been shown to induce cell cycle arrest in various cancer cell lines, particularly in osteosarcoma and glioblastoma . This effect is mediated through the induction of DNA strand breaks and apoptosis.

- Apoptotic Pathways : this compound triggers apoptotic pathways more effectively than traditional chemotherapeutics like Temozolomide, suggesting a potential for enhanced efficacy in cancer treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly suppresses cell proliferation across various cancer cell lines. For example:

- Osteosarcoma Cell Lines : The compound induces a 'futile' DNA repair cycle leading to increased DNA damage and subsequent apoptosis.

- Glioblastoma Cell Lines : Similar effects were observed, with enhanced rates of apoptosis compared to control treatments.

These findings indicate that this compound could serve as a promising candidate for further development in cancer therapies.

In Vivo Studies

Preclinical models have also been employed to assess the compound's efficacy. In these studies:

- Tumor-bearing mice treated with this compound showed reduced tumor growth compared to untreated controls.

- Histological analyses revealed increased apoptotic cell populations within tumors treated with the compound.

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Efficacy in Cancer Models |

|---|---|---|

| This compound | DNA intercalation, apoptosis induction | High (osteosarcoma, glioblastoma) |

| Temozolomide | Alkylating agent | Moderate |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study A : A study on glioblastoma cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to control groups.

- Case Study B : Research involving osteosarcoma models indicated that the compound not only inhibited proliferation but also enhanced the sensitivity of cells to other chemotherapeutic agents.

Eigenschaften

IUPAC Name |

2-ethynyl-5-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S2/c1-2-8-5-6-10(12-8)9-4-3-7-11-9/h1,3-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOAUTVUGMZMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197138 | |

| Record name | 2,2'-Bithiophene, 5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-21-9 | |

| Record name | 2,2'-Bithiophene, 5-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bithiophene, 5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.